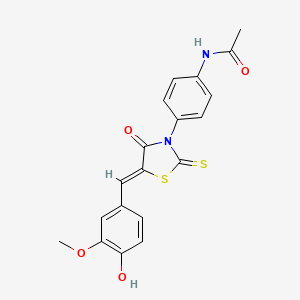
(Z)-N-(4-(5-(4-ヒドロキシ-3-メトキシベンジリデン)-4-オキソ-2-チオキソチアゾリジン-3-イル)フェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H16N2O4S2 and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗糖尿病特性
- 試験管内および生体内活性: 最適化された化合物(47-49および55-57)は、Z-HMMTDと比較して、試験管内効力が著しく向上しました。 これらの化合物は、STZ誘発糖尿病動物モデルにおいて、良好な安全性プロファイルと抗糖尿病活性を示しました .
チロシナーゼ阻害
興味深い用途のもう1つは、チロシナーゼ阻害です。チロシナーゼは、メラニン生成に関与する酵素です。これについては、以下がわかっています。
薬物様性
化合物(Z)-4-((4-ヒドロキシ-3-メトキシベンジリデン)アミノ)-1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オン(VAP)は、シッフ塩基であり、合成および特性評価が行われています。この化合物は、直接関係していませんが、その薬物様性については注目すべきです .
作用機序
Target of Action
The primary targets of this compound are key enzymes that are abnormally expressed in metabolic disorders like Diabetes mellitus (DM). These include α-glucosidase, α-amylase, PTP-1B, and DPP-4 . These enzymes play crucial roles in the regulation of glucose metabolism and insulin signaling, making them excellent targets for antidiabetic drug design .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The reported compound predominantly exhibited good in-vitro DPP-4 inhibition . This inhibition can help regulate glucose metabolism and improve insulin sensitivity, thereby helping to manage blood glucose levels in diabetic patients .
Biochemical Pathways
The compound affects multiple biochemical pathways related to glucose metabolism and insulin signaling. By inhibiting the activity of α-glucosidase, α-amylase, PTP-1B, and DPP-4, it can help regulate the breakdown and absorption of carbohydrates, improve insulin sensitivity, and enhance glucose uptake .
Result of Action
The result of the compound’s action is the regulation of blood glucose levels. In particular, one of the potent compounds synthesized, Compound 56, emerged as an excellent glucose-uptake promotor via the hemi diaphragm of the rat . Moreover, the compounds demonstrated antidiabetic activity in STZ-induced diabetic animal model .
生物活性
(Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a complex organic compound notable for its potential biological activities. This compound features a thioxothiazolidin ring, which is known for its reactivity and ability to interact with various biological targets. Recent studies have highlighted its anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C18H18N2O6S2, and it possesses a unique structure that allows for diverse interactions with biological systems. The presence of the hydroxy and methoxy groups enhances its reactivity and potential therapeutic effects.
Biological Activity Overview
Research indicates that (Z)-N-(4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide exhibits significant biological activities:
-
Anti-inflammatory Properties :
- This compound has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. Inhibition of MMPs can lead to reduced inflammation and tissue remodeling.
-
Antimicrobial Activity :
- Similar compounds have shown promising results against various bacterial strains, surpassing the efficacy of traditional antibiotics like ampicillin. For instance, derivatives related to this compound demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics .
-
Anticancer Effects :
- Preliminary studies suggest that this compound may possess anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For example, compounds with similar structural features have been tested against tumor cell lines such as Huh7 (hepatocellular carcinoma) and Caco2 (colorectal adenocarcinoma), showing IC50 values below 10 μM, indicating potent activity against these cancer types .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study evaluating the antibacterial activity of related thiazolidin derivatives found that several compounds exhibited MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive bacterial strains such as Enterobacter cloacae while demonstrating resistance against Escherichia coli . The findings suggest that structural modifications can enhance the antibacterial potency of these compounds.
Case Study: Anticancer Activity
In vitro studies on thiazolidin derivatives indicated significant inhibition of cell growth in cancer cell lines, with one study reporting an IC50 of 6 μM for a closely related compound against Caco2 cells . These results highlight the potential for further development of this class of compounds as anticancer agents.
The proposed mechanism involves interaction with specific biological targets such as enzymes or receptors. Techniques like docking studies have been employed to elucidate binding affinities and mechanisms, providing insights into how these compounds exert their biological effects.
特性
IUPAC Name |
N-[4-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-11(22)20-13-4-6-14(7-5-13)21-18(24)17(27-19(21)26)10-12-3-8-15(23)16(9-12)25-2/h3-10,23H,1-2H3,(H,20,22)/b17-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSOGLMPNJYZCH-YVLHZVERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














